molecular formula C18H16BrNO3 B2739696 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE CAS No. 1448073-89-9

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE

Cat. No.: B2739696
CAS No.: 1448073-89-9
M. Wt: 374.234
InChI Key: WPGZIWLVFONLFZ-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE is a compound that features a benzofuran moiety, a bromobenzamide group, and a hydroxypropyl chain. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE typically involves the formation of the benzofuran ring followed by the introduction of the bromobenzamide group and the hydroxypropyl chain. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromobenzamide group to amine derivatives.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amines: Formed through reduction of the bromobenzamide group.

    Substituted derivatives: Products of nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE is unique due to its specific combination of a benzofuran moiety, a bromobenzamide group, and a hydroxypropyl chain

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-14-7-3-2-6-13(14)18(22)20-10-9-15(21)17-11-12-5-1-4-8-16(12)23-17/h1-8,11,15,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZIWLVFONLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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